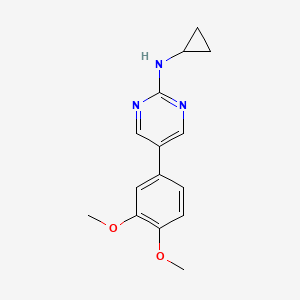

![molecular formula C23H18ClN3O2 B6429806 9-chloro-6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline CAS No. 612041-47-1](/img/structure/B6429806.png)

9-chloro-6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

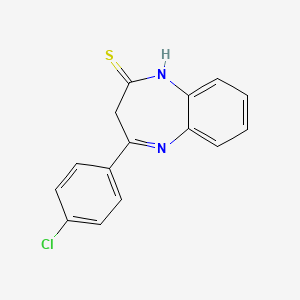

“9-chloro-6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline” is a chemical compound. It’s part of the 6H-indolo[2,3-b]quinoxaline derivatives, which are known to exhibit a wide range of interesting biological properties .

Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives has been reported in several studies . These compounds are often synthesized by a multi-step protocol starting from isatin or 5-fluoroisatin .Chemical Reactions Analysis

The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives are diverse and depend on the specific derivative and reaction conditions .Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Indolo[2,3-b]quinoxalines

“9-chloro-6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline” can be synthesized using modern methods that rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .

Optoelectronic Devices

Indolo[2,3-b]quinoxaline derivatives, including “9-chloro-6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline”, are used in various optoelectronic devices as sensitizers, semiconductors, light-emitting and sensor materials .

Medicinal Chemistry

The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activity . Therefore, “9-chloro-6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline” could potentially have similar applications.

Anti-Cancer Applications

Substituted quinoxaline along with their derivatives possess a wide range of applications in treating many diseases such as anti-cancer .

Anti-Alzheimer’s Applications

Quinoxaline derivatives have been found to have potential applications in the treatment of Alzheimer’s disease .

Anti-Inflammatory Applications

Quinoxaline derivatives have also been found to have anti-inflammatory properties .

Anti-Convulsion Applications

Quinoxaline derivatives have been found to have potential applications in the treatment of convulsions .

Mechanism of Action

Target of Action

Similar compounds, such as indolo[2,3-b]quinoxaline derivatives, have been reported to exhibit a wide range of biological properties . They are known to interact with DNA, stabilizing the DNA duplex , and have shown antiviral, antimalarial, and anticancer activities .

Mode of Action

Similar indolo[2,3-b]quinoxaline compounds are reported to be important dna-intercalating agents . This means they can insert themselves between the base pairs of the DNA helix, which can interfere with processes such as DNA replication and transcription, leading to cell death .

Biochemical Pathways

Given its structural similarity to other indolo[2,3-b]quinoxaline derivatives, it may affect pathways related to dna replication and transcription . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in a dose-dependent manner . This suggests that the compound could have potential cytotoxic effects, particularly against cancer cells.

Future Directions

properties

IUPAC Name |

9-chloro-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c1-28-20-10-7-14(11-21(20)29-2)13-27-19-9-8-15(24)12-16(19)22-23(27)26-18-6-4-3-5-17(18)25-22/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOWZJAEXWBFMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)phenyl]pyridine-3-carboxamide hydrochloride](/img/structure/B6429735.png)

![2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6429756.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6429772.png)

![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6429801.png)

![N-{3-carbamoyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6429817.png)